5'-Bromo-4-methyl-[2,2']bipyridinyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-5-13-11(6-8)10-3-2-9(12)7-14-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUUSJLVYHNFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300874 | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-02-8 | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 4 Methyl 2,2 Bipyridinyl
Precursor Synthesis and Regioselective Functionalization Approaches
The synthesis of 5'-Bromo-4-methyl-[2,2']bipyridinyl relies on the strategic introduction of methyl and bromo substituents onto the 2,2'-bipyridine (B1663995) scaffold. This is typically achieved through the synthesis of appropriately functionalized pyridine (B92270) precursors, which are then coupled to form the bipyridine core.
Halogenation Strategies for Bipyridine Scaffolds
Direct halogenation of the bipyridine ring system can be challenging due to issues with regioselectivity. However, specific strategies have been developed to introduce halogens at desired positions. For instance, the synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) can be achieved on a multigram scale from 2,2'-bipyridine. This process involves the preparation of 2,2'-bipyridine dihydrobromide, which then reacts with bromine in a steel bomb reactor. nih.gov This method also yields 5-bromo-2,2'-bipyridine (B93308) as a minor product. nih.gov
Another approach involves the Sandmeyer-type reaction starting from an amino-substituted pyridine. For example, 2-amino-5-bromopyridine (B118841) can be converted to 2,5-dibromopyridine (B19318). chemicalbook.com This di-brominated pyridine can then serve as a precursor in cross-coupling reactions.
A common method for the halogenation of methyl groups on a bipyridine ring involves the use of N-halosuccinimides. For instance, manganese(II)/bipyridine catalysts can facilitate the bromination of unactivated aliphatic C(sp³)–H bonds using N-bromosuccinimide (NBS). leah4sci.com While this method is generally applied to alkyl chains, similar principles can be adapted for the selective bromination of methyl groups on the bipyridine core, although direct application to 4-methyl-2,2'-bipyridine (B1589306) to achieve bromomethyl derivatives requires careful control to avoid multiple halogenations or ring bromination. orgsyn.org
The mechanism of electrophilic halogenation of alkenes, which proceeds through a cyclic halonium ion intermediate, provides insight into the anti-addition of halogens. leah4sci.commasterorganicchemistry.com This understanding of reaction mechanisms is crucial for predicting and controlling the stereochemistry of halogenation reactions where applicable.
| Precursor | Halogenating Agent | Product | Reference |
| 2,2'-Bipyridine | Bromine | 5,5'-Dibromo-2,2'-bipyridine | nih.gov |
| 2-Amino-5-bromopyridine | NaNO₂, HBr, Br₂ | 2,5-Dibromopyridine | chemicalbook.com |
| Aliphatic C-H | N-Bromosuccinimide (NBS) | Alkyl Bromide | leah4sci.com |
Methylation and Alkylation Procedures
The introduction of a methyl group onto the pyridine ring is a key step in the synthesis of the target compound. A convenient method for the highly selective mono-α-methylation of pyridines utilizes a Raney nickel catalyst at ambient pressure with a high-boiling alcohol acting as a source for the in-situ generation of the methylating agent. researchgate.net However, this method's high temperature and long reaction times limit its use to pyridines with less reactive substituents. researchgate.net
A more versatile approach involves the synthesis of a methyl-substituted pyridine precursor, such as 2-hydroxy-5-methylpyridine, which can be prepared from 2-amino-5-methylpyridine. orgsyn.org This precursor can then be converted to a triflate, a good leaving group for subsequent cross-coupling reactions. orgsyn.org
Ruthenium-based pincer complexes have also been shown to catalyze the β-methylation of alcohols using methanol (B129727) as the alkylating agent. orgsyn.org While not a direct methylation of the pyridine ring, this methodology highlights advanced catalytic approaches for C-C bond formation that could be conceptually adapted.
Advanced Synthetic Routes for this compound
Modern cross-coupling reactions are the most effective methods for constructing the this compound core from appropriately functionalized pyridine precursors. These reactions offer high yields and good functional group tolerance. nih.gov
Organometallic Cross-Coupling Reactions
Negishi Cross-Coupling: The Negishi reaction is a powerful tool for the synthesis of substituted 2,2'-bipyridines, demonstrating high yields and mild reaction conditions. organic-chemistry.orgacs.org A plausible and efficient route to this compound involves the Negishi coupling of a 4-methylpyridylzinc reagent with a 2,5-dihalopyridine. For example, 2-bromo-5-iodopyridine (B107189) can be selectively coupled at the more reactive iodo position. The synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridines has been efficiently achieved using a Negishi cross-coupling strategy. researchgate.net This involves the reaction of a pyridylzinc reagent with a pyridyl triflate in the presence of a palladium catalyst. orgsyn.org
Stille Cross-Coupling: The Stille reaction, which couples an organotin compound with an organohalide, is another versatile method for forming C-C bonds in bipyridine synthesis. nih.govnih.gov For instance, 5-bromo-2,2'-bipyridine has been prepared via the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine. nih.gov This methodology can be adapted to synthesize this compound by using a 4-methyl-2-stannylpyridine derivative. The stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine using consecutive Stille couplings further illustrates the utility of this reaction in creating complex bipyridine structures. nih.gov
| Coupling Reaction | Organometallic Reagent | Halide/Triflate Partner | Catalyst | Product | Reference |
| Negishi | 4-Methylpyridylzinc Halide | 2-Bromo-5-iodopyridine | Palladium Complex | This compound | organic-chemistry.orgresearchgate.net |
| Negishi | 2-Pyridylzinc Bromide | 5-Methyl-2-pyridyl Triflate | Pd(PPh₃)₄ | 5-Methyl-2,2'-bipyridine | orgsyn.org |
| Stille | 2-Trimethylstannylpyridine | 2,5-Dibromopyridine | Palladium Complex | 5-Bromo-2,2'-bipyridine | nih.gov |
| Stille | Organotin Compound | 5,5'-Dibromo-2,2'-bipyridine | Pd(PPh₃)₂Cl₂ | Functionalized Bipyridine | Current time information in Pasuruan, ID. |
Multistep Derivatization from Simpler Bipyridine Analogues
An alternative strategy involves the synthesis of a simpler bipyridine, such as 4-methyl-2,2'-bipyridine, followed by regioselective bromination. The synthesis of 4-methyl-2,2'-bipyridine can be accomplished via a Negishi cross-coupling reaction. researchgate.net Subsequent bromination would need to be carefully controlled to achieve substitution at the 5'-position. Direct bromination of 2,2'-bipyridine itself can lead to a mixture of products, including 5-bromo- and 5,5'-dibromo-2,2'-bipyridine. nih.gov Therefore, achieving regioselective bromination on a pre-formed methyl-substituted bipyridine can be challenging.
A more controlled approach involves the cyclocondensation of β-ketoenamides to form highly functionalized 2,2'-bipyridines. nih.gov This method allows for the construction of the bipyridine core with substituents already in place, offering a high degree of flexibility. nih.gov
Derivatization and Further Functionalization of this compound
The bromine atom on the this compound scaffold serves as a versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of more complex molecules for specific applications.
The palladium-catalyzed cross-coupling of organosilanols or their salts with aryl halides presents a practical alternative to traditional boron- and tin-based methods. This approach can be used to introduce aryl, heteroaryl, vinyl, or alkynyl groups at the 5'-position of the bipyridine.
Furthermore, the bromine can be substituted with other functionalities through reactions such as Suzuki, Sonogashira, and Heck couplings. For example, a Suzuki reaction could introduce an aryl or heteroaryl group, a Sonogashira reaction could install an alkyne, and a Heck reaction could append a vinyl group. Current time information in Pasuruan, ID. These transformations significantly expand the chemical space accessible from this compound, making it a valuable building block in synthetic chemistry.
Transformations Involving the Bromine Moiety
The bromine atom at the 5'-position of the bipyridine ring is a versatile handle for a variety of cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a palladium catalyst to facilitate the coupling of the aryl bromide with a suitable partner.
One of the most widely used transformations is the Suzuki-Miyaura coupling , which involves the reaction of the bromo-bipyridine with an organoboron reagent, such as an arylboronic acid or ester. This reaction is highly efficient for creating new C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 5'-position. The general reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netbeilstein-journals.org
Another important transformation is the Sonogashira coupling , which enables the formation of a carbon-carbon triple bond by reacting the bromo-bipyridine with a terminal alkyne. nrochemistry.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.comorganic-chemistry.org The Sonogashira coupling is invaluable for constructing rigid, linear extensions to the bipyridine framework, which is a common strategy in the design of molecular wires and other functional materials. researchgate.netnih.gov
Furthermore, the bromine atom can be replaced by a nitrogen-containing functional group through the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the bromo-bipyridine with a primary or secondary amine. wikipedia.orglibretexts.orgnih.gov This transformation is particularly useful for synthesizing novel ligands with enhanced coordination properties or for introducing functionalities that can influence the photophysical or electrochemical behavior of the resulting molecule. researchgate.net
Table 1: Examples of Transformations Involving the Bromine Moiety
| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Reference(s) |
| Suzuki-Miyaura | This compound, Arylboronic acid | Pd catalyst, Base | 5'-Aryl-4-methyl-[2,2']bipyridinyl | researchgate.netbeilstein-journals.org |
| Sonogashira | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 5'-(Alkynyl)-4-methyl-[2,2']bipyridinyl | nrochemistry.comorganic-chemistry.orgresearchgate.netnih.gov |
| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Base | 5'-(Amino)-4-methyl-[2,2']bipyridinyl | wikipedia.orglibretexts.orgnih.govresearchgate.net |
Modifications at the Methyl Group
The methyl group at the 4-position of the bipyridine ring provides another avenue for chemical modification, primarily through oxidation or halogenation reactions. These transformations allow for the introduction of new functional groups that can further alter the properties of the bipyridine ligand.
The methyl group can be oxidized to a carboxylic acid group. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). acs.org The resulting 4'-carboxy-4-methyl-[2,2']bipyridine is a valuable building block for the synthesis of more complex molecules, including metal-organic frameworks (MOFs) and functional dyes, where the carboxylic acid can act as an anchoring group or a site for further derivatization. nih.govchemimpex.comsigmaaldrich.com
Alternatively, the methyl group can undergo free-radical halogenation, most commonly bromination, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom onto the methyl group, yielding 4-(bromomethyl)-5'-bromo-[2,2']bipyridinyl. wikipedia.orgmasterorganicchemistry.com The resulting bromomethyl group is a highly reactive electrophile that can readily participate in nucleophilic substitution reactions, providing a gateway to a wide range of other functional groups.
Table 2: Examples of Modifications at the Methyl Group
| Reaction | Reagents | Product | Reference(s) |
| Oxidation | Potassium permanganate (KMnO₄) | 5'-Bromo-[2,2']bipyridine-4-carboxylic acid | acs.org |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS), Radical initiator | 4-(Bromomethyl)-5'-bromo-[2,2']bipyridinyl | wikipedia.orgmasterorganicchemistry.comlibretexts.org |
Coordination Chemistry and Ligand Design Principles Involving 5 Bromo 4 Methyl 2,2 Bipyridinyl
Complexation Behavior with Transition Metal Centers
As a bidentate, N,N'-donor ligand, 5'-Bromo-4-methyl-[2,2']bipyridinyl readily forms stable five-membered chelate rings with a wide array of transition metal ions. nih.govnih.gov The fundamental coordination behavior is similar to that of the parent 2,2'-bipyridine (B1663995), but the substituents can subtly influence the properties of the resulting metal complexes.
Mononuclear complexes are formed when one or more molecules of this compound coordinate to a single metal center. The stoichiometry and resulting geometry of these complexes depend on the metal ion, its preferred coordination number, and the other ancillary ligands present. Typically, the ligand coordinates in a bidentate fashion through its two nitrogen atoms. nih.gov
Systematic synthesis of such complexes generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. rsc.org For instance, reacting the ligand with a metal dihalide (MX₂) could yield complexes of the type [M(L)X₂], where 'L' represents the bipyridinyl ligand. Depending on the metal's coordination preference, these can adopt geometries such as tetrahedral or square planar. With metals that favor higher coordination numbers, such as cobalt(II) or iron(III), hexa-coordinated, distorted octahedral geometries are common, leading to complexes with stoichiometries like [M(L)₂(X)₂] or [M(L)₃]ⁿ⁺. rsc.org
Table 1: Representative Examples of Potential Mononuclear Complexes
| Metal Ion | Ancillary Ligands | Potential Complex Formula | Probable Geometry |
| Cobalt(II) | Chloride | [Co(C₁₁H₉BrN₂)Cl₂] | Distorted Trigonal Bipyramidal |
| Copper(II) | Chloride | [Cu(C₁₁H₉BrN₂)Cl₂] | Square Planar / Distorted Tetrahedral |
| Iron(III) | Chloride | [Fe(C₁₁H₉BrN₂)₂Cl₂]Cl | Octahedral |
| Ruthenium(II) | None | [Ru(C₁₁H₉BrN₂)₃]²⁺ | Octahedral |
While this compound itself does not typically act as a bridging ligand to form polynuclear complexes directly, its strategic functionalization is key to constructing such architectures. The bromine atom on the 5'-position serves as a synthetic handle for creating larger, bridging ligands. researchgate.net
Through palladium-catalyzed cross-coupling reactions like Stille or Suzuki coupling, two or more units of this compound can be linked together. nih.govacs.org For example, a reaction could be designed to produce a bis(bipyridinyl)ethane ligand, which could then chelate to two separate metal centers, forming a dinuclear complex. This modular approach allows for the systematic construction of oligonuclear chains or more complex polynuclear grids and clusters. The resulting polynuclear structures are of significant interest for their potential applications in magnetism and materials science. rsc.orgresearchgate.net
Ligand Field Theory and Electronic Structure of this compound Complexes
Ligand Field Theory (LFT), an extension of molecular orbital theory, provides a detailed description of the bonding and electronic structure in transition metal complexes. wikipedia.org When this compound coordinates to a metal ion in an octahedral environment, the degeneracy of the metal's d-orbitals is lifted. The orbitals are split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dz², dx²-y²). libretexts.org
2,2'-Bipyridine and its derivatives are classified as strong-field ligands. This is due to their ability to engage in π-backbonding. libretexts.org The ligand possesses low-lying empty π* molecular orbitals that have the correct symmetry to overlap with the metal's filled t₂g orbitals. This interaction involves the donation of electron density from the metal back to the ligand, which strengthens the metal-ligand bond and increases the energy splitting (Δo) between the t₂g and eg* orbitals. libretexts.org Consequently, complexes of this compound are often low-spin, particularly with second and third-row transition metals. libretexts.org
The electronic spectra of these complexes are typically dominated by intense metal-to-ligand charge transfer (MLCT) bands, which arise from the promotion of an electron from the metal-centered t₂g orbitals to the ligand-centered π* orbitals. The precise energy of these transitions, and thus the color of the complex, is influenced by the nature of the metal, its oxidation state, and the electronic effects of the methyl and bromo substituents on the ligand framework.
Rational Design of Modular and Hybrid Ligands Incorporating this compound
The concept of rational ligand design involves the strategic synthesis of ligands to achieve specific properties in the resulting metal complexes. nih.govnih.gov The compound this compound is an excellent example of a modular building block for this purpose, primarily due to the chemical reactivity of the bromo substituent. mdpi.com
The bromine atom serves as a versatile functional group that can be readily substituted using a variety of modern cross-coupling reactions. orgsyn.orgmdpi.com This allows for the covalent attachment of other chemical fragments to the bipyridine core, leading to the creation of more complex "hybrid" ligands. For example, a Suzuki coupling reaction between this compound and a suitable boronic acid can introduce new functional groups at the 5'-position. mdpi.com This modularity allows chemists to systematically tune the steric and electronic properties of the ligand to control the coordination chemistry, photophysical properties, or catalytic activity of its metal complexes.
Table 2: Examples of Modular Ligand Synthesis via Cross-Coupling Reactions
| Reactant 2 | Coupling Reaction | Resulting Functional Group at 5'-position |
| Phenylboronic acid | Suzuki Coupling | Phenyl |
| 4-Pyridylboronic acid | Suzuki Coupling | 4-Pyridyl |
| Trimethylsilylacetylene | Sonogashira Coupling | Trimethylsilylethynyl |
| Aniline | Buchwald-Hartwig Amination | Phenylamino |
This synthetic flexibility enables the incorporation of the this compound motif into larger, multi-component systems, including polydentate ligands designed to form specific polynuclear assemblies or hybrid materials where the complex is linked to a surface or a polymer.
Applications in Catalysis and Photoredox Systems
Homogeneous Catalysis Utilizing 5'-Bromo-4-methyl-[2,2']bipyridinyl Ligands
The utility of this compound as a ligand in homogeneous catalysis is a growing area of research, with its complexes demonstrating potential in a variety of metal-catalyzed reactions.
While specific studies detailing the use of this compound in a wide array of metal-catalyzed organic transformations are still emerging, the broader class of substituted bipyridine ligands is well-established in facilitating such reactions. The electronic properties of the methyl group (electron-donating) and the bromine atom (electron-withdrawing and a site for further functionalization) on the bipyridine ring can be exploited to fine-tune the catalytic activity of metal centers like palladium, nickel, and copper in cross-coupling reactions. The synthesis of various methyl- and bromo-substituted bipyridines has been efficiently achieved through methods like the Negishi cross-coupling, providing a straightforward route to these valuable ligands. acs.org
In the realm of redox catalysis, the ligand plays a crucial role in modulating the redox potentials of the metal center. The electron-donating methyl group on the this compound ligand can increase the electron density at the metal center, potentially enhancing its reactivity in oxidative addition steps. Conversely, the electron-withdrawing nature of the bromine can influence the reductive elimination step. This tunability is critical for optimizing catalytic cycles in various synthetic transformations.
Photoredox Catalysis and Light-Driven Processes
The unique photophysical and electrochemical properties of complexes containing this compound make them promising candidates for photoredox catalysis and other light-driven applications.
In the context of dye-sensitized solar cells (DSSCs), the design of the sensitizer (B1316253) is paramount. While direct application of this compound as the primary sensitizer has not been extensively reported, its structural motifs are relevant. The bipyridine core is a common feature in highly efficient ruthenium-based dyes. The substituents on the bipyridine ligands significantly impact the performance of the DSSC by altering the absorption spectrum, energy levels, and stability of the dye. For instance, electron-donating groups can lead to better photocurrent generation. nih.gov The bromine atom on this compound also offers a convenient handle for attaching the ligand to other molecules or surfaces, a key requirement in the construction of dye-sensitized systems.
| Component | Function in Dye-Sensitized Systems | Potential Influence of this compound |
| Bipyridine Core | Acts as the primary chelating unit for the metal center (e.g., Ruthenium) and participates in the light-harvesting process. | Provides a stable coordination environment for the metal ion. |
| Methyl Group | An electron-donating group that can modify the electronic properties of the complex. | May enhance light absorption and improve photocurrent generation. nih.gov |
| Bromo Group | An electron-withdrawing group and a site for further chemical modification. | Can be used as a handle for anchoring the dye to a semiconductor surface or for creating more complex molecular assemblies. |
The conversion of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research for sustainable chemistry. Molecular photocatalysts based on transition metal complexes with bipyridine ligands have shown significant promise in this field. The substituents on the bipyridine ring play a crucial role in determining the efficiency and selectivity of the CO2 reduction process. nih.gov
For instance, in cobalt-based photocatalytic systems for CO2 reduction, the steric and electronic effects of substituents on the bipyridine ligand have a profound impact on catalytic performance. A study on various substituted tris(bipyridine)cobalt(II) complexes revealed that bulky ligands can hinder the coordination of CO2 to the metal center, thereby reducing the catalytic activity. nih.gov Specifically, methyl groups at the 5,5'-positions of the bipyridine ring led to a significant decrease in the CO2 conversion rate. nih.gov This suggests that while the methyl group in this compound could influence the electronic properties favorably, its steric bulk at the 4-position must be carefully considered in the design of catalysts for CO2 reduction.
In rhenium-based systems, complexes with imidazole-pyridine ligands have been shown to be effective for the photocatalytic reduction of CO2 to formic acid, outperforming the benchmark Re(bpy)(CO)3Br under certain conditions. uky.edu The electronic nature of the substituents on the pyridyl ring was found to be a key factor in product selectivity and turnover number. uky.edu This highlights the importance of substituent effects, such as those present in this compound, in directing the outcome of photocatalytic CO2 reduction.
| Catalyst System | Key Findings on Substituent Effects | Relevance to this compound |
| Tris(bipyridine)cobalt(II) Complexes | Bulky substituents on the bipyridine ring hinder CO2 coordination and reduce catalytic activity. Methyl groups at the 5,5'-positions decreased CO2 conversion. nih.gov | The 4-methyl group could introduce steric hindrance, potentially impacting catalytic efficiency for CO2 reduction. |
| Rhenium(I) Pyridyl Imidazole Complexes | Electron-donating and -withdrawing groups on the pyridyl ring influence catalytic rates and product selectivity for formic acid production. uky.edu | The combination of an electron-donating methyl group and an electron-withdrawing bromo group could offer a unique way to tune the catalytic properties. |
| Ruthenium(II) Multinuclear Complexes | Supramolecular photocatalysts with multiple photosensitizer and catalyst units show high efficiency and selectivity for formic acid formation. nih.gov | The bromo group provides a site for linking the this compound ligand into such multinuclear architectures. |
Materials Science and Supramolecular Chemistry Applications
Integration into Functional Polymeric and Nanostructured Materials
The incorporation of bipyridine units into polymers and nanomaterials is a key strategy for creating materials with tailored electronic, catalytic, or sensory properties. The 5'-Bromo-4-methyl-[2,2']bipyridinyl ligand is a candidate for such applications, providing a robust coordination site that can be embedded within larger macromolecular structures.
Porous Organic Polymers (POPs) are a class of materials characterized by high surface areas, low density, and tunable porosity, constructed from organic molecular building blocks linked by strong covalent bonds. rsc.org The synthesis of POPs can be achieved through various coupling reactions. nih.gov While specific research detailing the use of this compound as a monomer for POPs is not prominent, the chemistry of related molecules provides a clear blueprint for its potential application.
For instance, porous organic polymers have been successfully synthesized using 5,5′-bis(bromomethyl)-2,2′-bipyridine and melamine. rsc.org In this case, the bipyridine units are integrated into the polymer framework, which can then be functionalized with metal ions like Eu³⁺ to create materials for chemical sensing. rsc.org Similarly, the bromo-functionality on this compound could be exploited in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to link it with other monomers, thereby forming a rigid, porous network. nih.govmdpi.com The incorporation of the bipyridine moiety directly into the polymer backbone would imbue the resulting POP with metal-binding sites, creating a porous material capable of catalysis or selective adsorption.
Table 1: Examples of Bipyridine-Based Porous Organic Polymers
| Polymer Name | Bipyridine Monomer | Co-monomer | Application |
|---|---|---|---|
| POP-1 | 5,5′-bis(bromomethyl)-2,2′-bipyridine | Melamine | Dye adsorption, chemical sensing |
This table showcases examples of POPs synthesized from bipyridine or related monomers to illustrate the potential synthetic routes for this compound.
Advanced hybrid materials, such as metal-organic frameworks (MOFs), combine organic ligands with metal ions or clusters to create crystalline, porous structures. nih.gov The geometry of the ligand and the coordination preference of the metal ion dictate the final topology of the framework. libretexts.org Bipyridine derivatives are frequently used as chelating or bridging ligands in the synthesis of MOFs. nih.gov
Studies on manganese(II)-based MOFs have utilized ligands like 5,5′-dimethyl-2,2′-bipyridyl (5,5'-dmbpy) and 4,4′-dimethyl-2,2′-bipyridyl (4,4'-dmbpy) as ancillary N-donor ligands alongside carboxylate linkers. nih.gov These bipyridine units chelate to the Mn(II) centers, influencing the dimensionality and structural features of the resulting coordination polymer. nih.gov The research demonstrated that the bulkiness of the bipyridine ligand can impact the framework's structure. nih.gov Given its structural similarity, this compound can be expected to function in a similar capacity, chelating to metal centers to form stable, multidimensional hybrid frameworks. The presence of the bromine atom could further be used to tune the electronic properties or to serve as a site for post-synthetic modification of the MOF.
Supramolecular Architectures and Assemblies
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The directional and predictable nature of metal-ligand coordination is a cornerstone of this field, enabling the construction of complex, highly-ordered structures from molecular components.
Coordination-driven self-assembly is a powerful strategy for constructing discrete, two- and three-dimensional supramolecular structures. By combining metal precursors that provide specific coordination angles with ligands of defined shapes and binding sites, complex architectures can be formed spontaneously.
For example, rectangular supramolecular coordination complexes have been synthesized by combining Pt(II)-based molecular corners with linear 4,4'-bipyridine (B149096) derivative bridging ligands. nih.gov The resulting structures are highly symmetrical tetranuclear complexes. nih.gov The 2,2'-bipyridine (B1663995) unit of this compound is a classic chelating ligand that, when combined with appropriate metal centers, can act as a rigid structural unit in larger self-assembled systems. Its defined bite angle and potential for forming stable five-membered chelate rings with metals make it an excellent candidate for inclusion in such self-assembly strategies to create unique and functional supramolecular polygons and polyhedra.
The principles of self-assembly are extended to the design of hollow, cage-like structures and extended, infinite frameworks. libretexts.org These materials often possess internal cavities that can encapsulate guest molecules, leading to applications in sensing, catalysis, and separations. The rational design of these structures relies on using building blocks with well-defined geometries. libretexts.orgsibran.ru
Bipyridyl ligands are instrumental in this area. For instance, the combination of M(NO₃)₂ nodes with bipyridyl ligands is a known method for producing T-shaped building blocks that can assemble into various network topologies, including 1D ladders and 2D brick-wall motifs. sibran.ru Research has also shown that halogenated ligands, such as 3,3′,5,5′-tetrabromo-4,4′-bipyridine, can be used to construct 1D coordination polymers with cobalt(II). mdpi.com In this structure, the bipyridine ligand bridges the metal centers. mdpi.com Furthermore, multicomponent self-assembly using sub-stoichiometric amounts of Fe(II) and appropriately designed ligands can lead to the formation of complex M₄L₆ tetrahedral cages. escholarship.org
Given its bidentate chelating nature, this compound is a suitable ligand for the construction of such architectures. It can act as a "side panel" in a coordination cage or as a linker in a larger coordination framework, with the specific outcome depending on the choice of metal ion and other auxiliary ligands. researchgate.net
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrN₂ |
| Molecular Weight | 249.11 g/mol |
| IUPAC Name | 2-(5-bromopyridin-2-yl)-4-methylpyridine |
| CAS Number | 1187164-02-8 |
| Canonical SMILES | CC1=CC(=NC=C1)C2=NC=C(C=C2)Br |
Data sourced from PubChem. nih.gov
Electrochemical and Photophysical Characterization in Research Contexts
Investigation of Redox Properties and Electron Transfer Pathways
The electrochemical behavior of bipyridine derivatives is a central theme in their research applications. Bipyridinium salts, for instance, are extensively studied for their potential use in redox flow batteries. frontiersin.org The core 2,2'-bipyridine (B1663995) structure is redox-active, capable of accepting electrons to form stable radical anions. This property is fundamental to its role in mediating electron transfer processes.
Research on various bipyridinium salts has shown that their redox properties can be systematically tuned. frontiersin.org Key factors influencing their electrochemical behavior include:
The Bipyridine Scaffold: The relative orientation of the two pyridine (B92270) rings affects the stability and reversibility of redox processes. For 2,2'-bipyridines, the nitrogen atoms can adopt a coplanar anti-position, which influences coordination and electronic conjugation. frontiersin.org
Substituents: The nature and position of substituents on the pyridine rings play a critical role in modifying the electronic properties. The methyl group (-CH₃) on the 4-position of one ring in 5'-Bromo-4-methyl-[2,2']bipyridinyl is an electron-donating group, which can raise the energy of the molecule's orbitals. Conversely, the bromine atom (-Br) at the 5'-position is an electron-withdrawing group, which can lower them. This push-pull electronic effect can be exploited to fine-tune the redox potentials of the molecule and its metal complexes.
Quaternization: N-alkylation of the pyridine nitrogen atoms to form bipyridinium salts is a common strategy to create highly redox-active species for applications like electrochromic devices and batteries. frontiersin.org
Cyclic voltammetry is the primary technique used to investigate these properties, allowing researchers to determine the potentials at which the compound is oxidized or reduced and to assess the stability of the resulting species. frontiersin.org While specific data for this compound is not detailed in the public literature, its structure suggests it is a prime candidate for forming complexes with tunable redox behavior, essential for creating materials that can store and transfer charge efficiently.
Analysis of Excited State Dynamics and Photoluminescence Characteristics
Substituted 2,2'-bipyridines are quintessential ligands in the field of photophysics and photochemistry, most famously in ruthenium and iridium complexes. These complexes are known for their strong light absorption in the visible spectrum and their pronounced luminescence, which originates from metal-to-ligand charge-transfer (MLCT) excited states.
The analysis of excited-state dynamics involves understanding the processes that occur after a molecule absorbs light, including energy transfer and emission (photoluminescence). The properties of the bipyridine ligand are paramount in controlling these dynamics.
Luminescence: The introduction of substituents like the methyl and bromo groups on the bipyridine frame of this compound can modulate the energy of the MLCT state, thereby changing the color and efficiency of the emitted light.
Synthetic Handle: The bromine atom is particularly significant as it serves as a versatile synthetic handle. Through cross-coupling reactions like Suzuki or Sonogashira reactions, a wide array of other functional groups can be attached at this position. nih.gov This allows for the systematic modification of the ligand to tune its photophysical properties or to attach the resulting complex to other molecules, polymers, or surfaces. Research on other bromo-functionalized fluorophores has demonstrated this principle, where the bromine moiety is used to create a library of derivatives with unique emission characteristics. nih.gov
Therefore, this compound is a valuable precursor for creating novel phosphorescent and fluorescent materials with tailored excited-state properties for use in sensors, imaging, and light-emitting devices. sigmaaldrich.com
Development of Electro-optical and Luminescent Materials
The unique combination of electrochemical and photophysical properties of substituted bipyridines makes them ideal building blocks for a range of functional materials. nih.gov The compound this compound is a key intermediate in the synthesis of these advanced materials.
Organic Light-Emitting Diodes (OLEDs): Metal complexes incorporating substituted bipyridine ligands are widely used as phosphorescent emitters in OLEDs. The ability to tune the emission color and efficiency by modifying the ligand is crucial for developing high-performance displays and lighting. The 5,5'-disubstituted-2,2'-bipyridine motif is recognized as a versatile component in the synthesis of such functional materials. nih.gov
Electrochromic Devices: Bipyridinium-based systems, often called viologens, can change color upon the application of an electrical potential. This property is harnessed in creating "smart windows," low-power displays, and sensors. The redox activity of the bipyridine core is central to this function, and derivatives are designed to achieve specific colors and switching stabilities. frontiersin.org
Solar Energy Conversion: Ruthenium-bipyridine complexes were foundational to the development of dye-sensitized solar cells (DSSCs). The bipyridine ligands anchor the complex to a semiconductor surface and participate in the light-harvesting and electron-injection processes. The design of new bipyridine ligands continues to be a key strategy for improving the efficiency and stability of solar cells. nih.gov
The bromine atom on this compound provides a reactive site for polymerization or for grafting onto other structures, enabling the creation of complex architectures and functional polymers for these electro-optical applications. nih.govnih.gov
Compound Information
Below is a table of identifiers for the primary compound discussed in this article.
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(5-bromopyridin-2-yl)-4-methylpyridine nih.gov |
| CAS Number | 1187164-02-8 nih.gov |
| Molecular Formula | C₁₁H₉BrN₂ nih.gov |
| Molecular Weight | 249.11 g/mol nih.gov |
| Synonyms | 5'-Bromo-4-methyl-2,2'-bipyridine, 2-(5-bromopyridin-2-yl)-4-methylpyridine nih.gov |
Applications in Chemical Sensing and Select Biological Interactions Non Clinical Focus
Design of Molecular Recognition Platforms and Chemo-sensing Systems
The inherent ability of the [2,2']bipyridinyl unit to chelate metal ions makes it an excellent platform for the construction of chemosensors. The electronic properties of the bipyridyl ring system are sensitive to its environment, a feature that can be exploited for signaling purposes.
Metal Ion Sensing and Detection
While specific studies on 5'-Bromo-4-methyl-[2,2']bipyridinyl as a standalone metal ion sensor are not extensively documented, its structural motifs are integral to well-established metal-coordinating systems, particularly in ruthenium(II) complexes. The bipyridyl ligand framework serves as the primary binding site for a variety of metal ions. The introduction of a bromine atom, an electron-withdrawing group, and a methyl group, an electron-donating group, on the bipyridyl ring can modulate the electron density at the nitrogen atoms, thereby influencing the stability and selectivity of the resulting metal complexes.
Ruthenium(II) complexes containing substituted bipyridine ligands are renowned for their "light-switch" properties, where their luminescence is significantly enhanced upon binding to target molecules, including certain metal ions. This phenomenon forms the basis for highly sensitive and selective sensors. For instance, ruthenium complexes with tailored bipyridyl ligands have been designed to detect specific metal ions in solution. The binding of the target metal ion to the complex can alter the metal-to-ligand charge transfer (MLCT) excited state, leading to a measurable change in the emission intensity or lifetime.
The design principles for such sensors often involve creating a recognition pocket where the substituted bipyridyl ligand and other auxiliary ligands work in concert to selectively bind the analyte. The bromo and methyl groups on the this compound ligand could play a crucial role in defining the geometry and electronic environment of this pocket, thus dictating its affinity for different metal ions.
pH-Responsive Indicator Systems
The nitrogen atoms in the bipyridyl ring system can be protonated or deprotonated depending on the pH of the surrounding medium. This property can be harnessed to create pH-responsive indicators. The protonation state of the bipyridyl ligand affects the electronic properties of the molecule, which in turn can influence its absorption and emission spectra.
Ruthenium complexes incorporating bipyridyl ligands with pH-sensitive functional groups have been shown to act as luminescent pH sensors. For example, a ruthenium complex containing a 4,4'-dihydroxy-2,2'-bipyridine (B1588920) ligand exhibits pH-dependent electrochemical and spectroscopic properties. rsc.org Deprotonation of the hydroxyl groups at higher pH leads to a significant electronic donation to the metal center, altering the complex's redox potential and MLCT bands. rsc.org
While this compound does not possess a directly ionizable group like a hydroxyl, the basicity of its nitrogen atoms is influenced by the electronic effects of the bromo and methyl substituents. This can lead to subtle but measurable shifts in its UV-visible absorption or fluorescence spectra in response to changes in pH, particularly when complexed with a suitable metal center. The development of a Pourbaix diagram for a ruthenium complex of this ligand, for instance, would reveal the relationship between its redox potentials and the pH of the solution. rsc.org
The following table summarizes the pH-dependent redox potential of a related ruthenium complex, illustrating the principle of pH-responsive behavior in bipyridyl systems.
| pH | Reduction Potential (V vs. Ag/AgCl) | Protonation State of Ligand |
| < 2.0 | 0.91 | Fully Protonated |
| > 6.8 | 0.62 | Fully Deprotonated |
| Data adapted from a study on [Ru(bpy)₂(4,4'-dihydroxy-2,2'-bipyridine)]²⁺ rsc.org |
Ligand Scaffolds for Non-Clinical Biological Probes and Interactions
The ability of bipyridyl ligands and their metal complexes to interact with biological macromolecules has opened avenues for their use as probes in non-clinical research settings. These probes can provide valuable insights into biological processes at the molecular level.
Probing Biomolecular Recognition and Interaction
Ruthenium(II) polypyridyl complexes, which prominently feature bipyridyl ligands, have been extensively investigated as probes for DNA. rsc.org These complexes can bind to DNA through various modes, including intercalation, groove binding, and metalloinsertion at mismatched sites. caltech.eduescholarship.orgacs.org The planar aromatic structure of the bipyridyl ligand is crucial for intercalative binding between the DNA base pairs.
The design of these DNA probes can be fine-tuned by modifying the bipyridyl ligands. For instance, complexes with sterically expansive ligands have shown high selectivity for mismatched and abasic sites in DNA. escholarship.orgacs.org The introduction of a bulky substituent can facilitate the insertion of the ligand into the destabilized region of a DNA mismatch, leading to a significant "light-switch" luminescent response. caltech.edu
While direct studies on this compound in this context are limited, its incorporation into a ruthenium complex could influence its DNA binding properties. The methyl group could introduce steric hindrance, potentially favoring a specific binding mode or target site. The bromo group, with its electron-withdrawing nature, could affect the photophysical properties of the resulting complex, such as its quantum yield and excited-state lifetime, which are critical for its function as a luminescent probe.
The table below presents data on the luminescence response of a ruthenium bipyridyl complex in the presence of different DNA structures, highlighting the principle of biomolecular recognition.
| DNA Target | Relative Emission Intensity |
| Well-matched DNA | 1.0 |
| Single Base Mismatch (CC) | Enhanced |
| Abasic Site | Enhanced |
| Qualitative data based on studies of [Ru(bpy)₂(BNIQ)]²⁺ escholarship.orgacs.org |
Exploration in Fluorescent Probes for Cellular Studies (Non-Clinical)
The intrinsic luminescence of ruthenium(II) bipyridyl complexes makes them attractive candidates for the development of fluorescent probes for cellular imaging. rsc.orgdcu.ie These complexes often exhibit large Stokes shifts, long emission lifetimes, and good photostability, which are advantageous for microscopy applications. dcu.ie
A complex of this compound with ruthenium would be expected to exhibit luminescence that could be utilized for cellular imaging. The lipophilicity of the ligand, influenced by the methyl and bromo groups, would play a role in the passive diffusion of the complex across cellular membranes. The luminescence of such a probe could be sensitive to the intracellular environment, such as oxygen concentration, allowing for the imaging of cellular metabolic functions. researchgate.net
The following table summarizes key photophysical properties of a representative ruthenium bipyridyl complex used in cellular imaging.
| Property | Value |
| Excitation Wavelength | ~450 nm |
| Emission Wavelength | ~620 nm |
| Luminescence Lifetime | Microseconds (oxygen-sensitive) |
| General properties of Ru(II) polypyridyl complexes used as cellular probes. dcu.ieresearchgate.net |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 5'-Bromo-4-methyl-[2,2']bipyridinyl in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively, allowing for a detailed mapping of the molecular framework.
In a typical ¹H NMR spectrum of this compound, the aromatic protons of the two pyridine (B92270) rings would exhibit distinct chemical shifts, influenced by the electron-withdrawing bromine atom and the electron-donating methyl group. The protons on the brominated ring are expected to be shifted downfield compared to those on the methylated ring. The methyl group protons would appear as a characteristic singlet in the upfield region of the spectrum. The coupling patterns (splitting of signals) between adjacent protons provide valuable information about their connectivity.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms within the molecule. The carbon atoms directly bonded to the nitrogen atoms and the bromine atom would show characteristic downfield shifts. The methyl carbon would appear at a typical upfield chemical shift. While specific, experimentally verified chemical shift and coupling constant data for this compound are not widely published in readily accessible literature, data for closely related compounds, such as various methyl-2,2'-bipyridines, are available in the supporting information of specialized chemical synthesis publications. acs.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons | ~2.4 | ~21 |
| Aromatic Protons (Methylated Ring) | 7.0 - 8.5 | 120 - 150 |
| Aromatic Protons (Brominated Ring) | 7.5 - 8.8 | 115 - 155 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment
Mass spectrometry is an indispensable tool for confirming the molecular weight and assessing the purity of this compound. The compound has a molecular formula of C₁₁H₉BrN₂ and a molecular weight of approximately 249.11 g/mol . nih.gov
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺ peaks) of approximately equal intensity, separated by two m/z units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂ | PubChem nih.gov |
| Molecular Weight | 249.11 g/mol | PubChem nih.gov |
| Isotopic Signature | Presence of a 1:1 M⁺/M+2⁺ doublet | Theoretical |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
The IR spectrum would be expected to show characteristic absorption bands corresponding to:
C-H stretching vibrations of the aromatic rings and the methyl group, typically in the 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions, respectively.
C=C and C=N stretching vibrations of the pyridine rings, which would appear in the 1600-1400 cm⁻¹ region.
C-Br stretching vibration , which is expected to be observed in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
A single-crystal X-ray diffraction study would reveal the planarity of the pyridine rings and the dihedral angle between them, which is a key conformational parameter for bipyridine compounds. It would also definitively locate the positions of the bromine and methyl substituents on the bipyridine framework. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as π-π stacking or halogen bonding, which govern the supramolecular assembly of the molecules in the crystal lattice.
Although the crystal structure of this compound has not been publicly deposited in crystallographic databases, the structures of numerous other bipyridine derivatives have been extensively studied, providing a solid foundation for understanding the potential solid-state arrangement of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5'-Bromo-4-methyl-[2,2']bipyridinyl at the electronic level. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic energies, and the distribution of electrons, which in turn dictate the molecule's reactivity.
For substituted bipyridines, the electronic structure is heavily influenced by the nature and position of the substituents. In the case of this compound, the electron-withdrawing bromine atom and the electron-donating methyl group will have opposing effects on the electron density of the bipyridine rings. Quantum chemical calculations would likely reveal a polarization of the electron cloud, with the bromine atom reducing electron density in its vicinity and the methyl group increasing it on the adjacent ring. This electronic push-pull effect is crucial in determining the molecule's coordination chemistry and its potential as a ligand in metal complexes.
The reactivity of this compound can also be predicted using quantum chemical methods. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For this compound, the bromine and methyl substituents would modulate the HOMO and LUMO energies compared to unsubstituted bipyridine, thereby influencing its reactivity in, for example, cross-coupling reactions or its interaction with metal centers.
Density Functional Theory (DFT) Applications in Predicting Molecular and Complex Properties
Density Functional Theory (DFT) is a powerful and widely used computational method in chemistry for investigating the electronic properties of molecules. DFT calculations are particularly valuable for predicting the geometries, electronic spectra, and other properties of metal complexes containing bipyridine-based ligands.
For this compound, DFT could be employed to accurately model its three-dimensional structure, including the dihedral angle between the two pyridine (B92270) rings. This structural information is critical for understanding how the ligand will coordinate to a metal ion. Furthermore, DFT can provide insights into the vibrational frequencies of the molecule, which can be correlated with experimental infrared and Raman spectra for structural characterization.
When this compound acts as a ligand in a metal complex, DFT is instrumental in predicting the properties of the resulting complex. For instance, time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra of such complexes. nih.gov These calculations can predict the energies of metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the vibrant colors of transition metal complexes. nih.gov The nature of the substituents—the bromine and methyl groups—would be expected to tune the energy of these transitions. nih.gov For example, theoretical studies on related brominated compounds have shown that the presence of bromine can lead to a red shift in the absorption spectra. nih.gov
Table 1: Predicted Impact of Substituents on Electronic Properties via DFT
| Property | Effect of 5'-Bromo Group | Effect of 4-Methyl Group |
| Electron Density on Ring | Decrease | Increase |
| LUMO Energy | Lowered | Raised |
| MLCT Energy in Complexes | Likely Red-Shifted | Likely Blue-Shifted |
Molecular Dynamics Simulations for Understanding Supramolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the interactions between molecules. For this compound, MD simulations would be particularly insightful for understanding its role in the formation of supramolecular assemblies. rsc.org
A key feature of this molecule is the bromine atom, which can participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. MD simulations can be used to explore the strength and geometry of these halogen bonds between molecules of this compound or with other molecules in a system. These simulations can reveal how such interactions direct the self-assembly of molecules in the solid state or in solution.
Future Research Directions and Emerging Interdisciplinary Opportunities
Innovations in Green and Sustainable Synthetic Routes
The synthesis of bipyridine derivatives, including 5'-Bromo-4-methyl-[2,2']bipyridinyl, is undergoing a transformation driven by the principles of green chemistry. unibo.it Traditional methods, while effective, often rely on harsh conditions and toxic reagents, such as the highly toxic organotin compounds used in Stille coupling. mdpi.com The future of synthesizing this and other bipyridine compounds lies in developing more environmentally benign and sustainable processes.
Key areas of innovation include:
Catalyst Development : Research is focused on creating highly efficient and robust catalysts for cross-coupling reactions like Suzuki and Negishi couplings. mdpi.com The development of air- and moisture-stable palladium catalysts, for instance, eliminates the need for inert gas atmospheres, simplifying procedures and reducing waste. mdpi.com Imidazolium salts used as ligands for palladium catalysts have demonstrated high turnover numbers, signifying greater efficiency and less catalyst consumption. mdpi.com
Alternative Coupling Methods : To circumvent the toxicity associated with methods like Stille coupling, researchers are increasingly turning to alternatives such as Negishi coupling, which has shown excellent results with stable and easily prepared catalysts. mdpi.com Furthermore, transition-metal-free C-H functionalization presents a novel approach, though further development is needed to improve yields. mdpi.com
Process Optimization : The principles of green chemistry encourage the use of less hazardous solvents, reduced energy consumption, and the design of processes that minimize waste. Future synthetic routes for this compound will likely incorporate these principles, potentially through flow chemistry or chemoenzymatic processes that offer greater control and efficiency. unibo.it For example, methods that allow for the easy recovery and reusability of catalysts are being explored to enhance sustainability. mdpi.com
These advancements aim to make the production of functionalized bipyridines like this compound more economical, safer, and environmentally friendly, thereby broadening their accessibility for various applications.
Expansion into Advanced Catalytic Cycles and Applications
The unique electronic and steric properties of this compound make it a promising ligand for advanced catalytic systems. Bipyridine ligands are central to a vast number of catalytic processes, and the specific substitutions on this compound offer opportunities for fine-tuning catalytic activity and selectivity. mdpi.comacs.org
Emerging applications and research directions include:
Photoredox Catalysis : Nickel-bipyridine complexes are prominent in photoredox catalysis, which uses visible light to drive chemical reactions. acs.org The electronic nature of the this compound ligand—influenced by the electron-donating methyl group and the electron-withdrawing bromo group—can modulate the redox potentials of the nickel center. This tuning is critical for optimizing catalytic cycles, such as the Ni(0)/Ni(II) or Ni(I)/Ni(III) pathways, for specific cross-coupling reactions. acs.org
CO₂ Reduction : Manganese-bipyridine complexes are being actively investigated for the electrochemical and photochemical reduction of carbon dioxide to value-added chemicals like carbon monoxide or formic acid. acs.orgacs.org The this compound ligand could be incorporated into such catalysts, where its bromine atom provides a site for anchoring the complex to electrode surfaces, such as carbon nanotubes, enhancing catalytic activity and stability. acs.org
Stepwise Functionalization : The bromine atom on the bipyridinyl frame serves as a versatile chemical handle. researchgate.netnih.gov It allows for subsequent metal-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Sonogashira), enabling the stepwise construction of complex, multifunctional ligands and catalysts. nih.govnih.gov This modular approach is crucial for creating sophisticated catalytic systems with precisely engineered properties for applications ranging from polymer synthesis to fine chemical production.
The ability to tailor the ligand environment is fundamental to modern catalyst design, and this compound represents a valuable building block in the development of next-generation catalysts.
Integration into Next-Generation Functional Materials and Devices
The exceptional coordination properties of the bipyridine motif make it a cornerstone for the construction of advanced functional materials. nih.gov The 5,5'-disubstituted-2,2'-bipyridine structure, in particular, is a versatile component for materials used in electronics and energy applications. nih.gov this compound is a key precursor for such materials, with its bromine atom facilitating integration into larger molecular or polymeric architectures.
Future and emerging applications in materials science are detailed below:
| Application Area | Role of this compound | Potential Impact |
| Organic Light-Emitting Diodes (OLEDs) | Precursor for synthesizing emissive metal complexes (e.g., with Iridium or Ruthenium). The ligand structure influences the photophysical properties like color and efficiency. nih.gov | Development of more efficient and stable emitters for displays and solid-state lighting. |
| Photovoltaics | Building block for photosensitizers in dye-sensitized solar cells (DSSCs) or for components in organic photovoltaics (OPVs). nih.gov | Creation of materials with tailored light-harvesting capabilities to improve solar energy conversion efficiency. |
| Redox Flow Batteries | Can be functionalized and incorporated into organic redox-active molecules (redoxolytes) for aqueous organic redox flow batteries (AORFBs). The bipyridine unit can raise the redox potential of the molecule. mdpi.com | Enables high-voltage, sustainable, and scalable energy storage solutions, moving away from reliance on scarce metals like vanadium. mdpi.com |
| Molecular Machines and Topologies | The rigid, chelating structure is ideal for constructing complex molecular architectures such as catenanes and knots through metal-templated synthesis. nih.gov | Advances in nanotechnology and the creation of molecular-scale devices with controllable moving parts. |
| Functional Surfaces | The bromine atom allows the molecule to be grafted onto surfaces, such as carbon nanotubes or semiconductor materials, via cross-coupling reactions. acs.org | Development of hybrid materials with novel electronic or catalytic properties for use in electronics and catalysis. acs.org |
The ability to functionalize this compound post-synthesis provides a powerful tool for materials chemists to design and create materials with precisely controlled properties for a wide array of advanced technological applications.
Untapped Potential in Advanced Chemical Sensing and Biological Tool Development (Non-Clinical)
While avoiding clinical applications, this compound and its derivatives hold considerable promise in the development of sophisticated tools for chemical analysis and fundamental biological research. nih.govbjournal.org The bipyridine core is an excellent scaffold for creating molecules that can interact with and report on their chemical or biological environment.
Key areas of opportunity include:
Chemosensors : The bipyridine unit can act as a recognition site for metal ions or other analytes. Upon binding, the electronic properties of the complex change, leading to a detectable signal, often through fluorescence or a color change. The bromine atom on this compound provides a convenient point for attaching fluorophores or other signaling units to create highly sensitive and selective sensors.
Photobiocatalysis : In the emerging field of photobiocatalysis, photosensitizers are used in conjunction with enzymes to perform novel chemical transformations. acs.org Iridium and ruthenium bipyridine complexes are effective photosensitizers in these systems. acs.orgresearchgate.net Derivatives of this compound could be used to create new photosensitizers that can be tailored for specific enzymatic systems, expanding the toolkit of synthetic biology.
Biological Probes (Non-Clinical) : Functionalized bipyridines are used to probe biological systems. For example, they can be designed to bind to specific proteins or cellular structures. nih.gov Docking studies have shown that 2,2'-bipyridine (B1663995) derivatives can interact with key proteins like AKT and BRAF, which are involved in cell signaling pathways. nih.gov By attaching reporter groups to the 5'-bromo position, derivatives of this compound could be developed as probes to study these pathways in non-clinical settings, aiding in the fundamental understanding of cellular processes. nih.govwuxiapptec.com
The development of such tools is a critical aspect of non-clinical research, providing the foundational knowledge necessary for future advancements in various fields of life science and diagnostics.
Q & A
Q. What are the common synthetic routes for preparing 5'-Bromo-4-methyl-[2,2']bipyridinyl?
The synthesis typically involves bromination or cross-coupling reactions. For example:
- Bromination : Direct bromination of 4-methyl-[2,2']bipyridinyl using reagents like under controlled conditions (e.g., radical initiation or Lewis acid catalysis) .
- Cross-coupling : Nickel- or palladium-catalyzed coupling of halogenated pyridine derivatives. For instance, 2-bromo-4-methylpyridine can undergo reductive homocoupling with a Ni(0) catalyst to form the bipyridinyl backbone .
Key considerations : Purification via column chromatography and characterization using , , and high-resolution mass spectrometry (HRMS).
Q. How is the structure of this compound validated experimentally?
Structural validation employs:
- Spectroscopic methods :
- : Distinct aromatic proton signals between δ 7.0–8.5 ppm, with splitting patterns indicating bipyridinyl symmetry.
- : Absence of NH/OH stretches confirms the absence of unwanted functional groups .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Br bond ≈ 1.9 Å) .
Note : Discrepancies between calculated and observed data may indicate isotopic impurities or incomplete bromination .
Q. What reaction conditions optimize the yield of this compound?
- Temperature : 80–120°C for bromination; room temperature for coupling reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
- Catalyst loading : 5–10 mol% Ni(0) or Pd(PPh) for cross-coupling .
Troubleshooting : Low yields may arise from moisture-sensitive intermediates; use anhydrous conditions and inert atmospheres.
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed?
Regioselectivity in bromination is influenced by:
- Directing groups : The methyl group at position 4 directs electrophilic bromination to position 5' due to steric and electronic effects.
- Lewis acids : or can stabilize transition states, favoring bromination at the desired position .
Experimental validation : Competitive reactions with deuterated analogs or computational modeling (DFT) to predict reactivity .
Q. What strategies resolve contradictions in spectroscopic data for bipyridinyl derivatives?
- Case study : Discrepancies between integration ratios and HRMS molecular ions may arise from:
Q. How is this compound utilized in cross-coupling reactions for functional materials?
The bromine atom serves as a handle for Suzuki, Stille, or Ullmann couplings. For example:
- Suzuki coupling : React with arylboronic acids to form extended π-conjugated systems for optoelectronic materials.
- Catalytic systems : As a ligand in transition-metal complexes (e.g., Ru or Ir) for photocatalytic applications .
Optimization : Monitor reaction progress via TLC and adjust catalyst/ligand ratios to suppress homocoupling side reactions .
Q. What analytical methods characterize photophysical properties in bipyridinyl-based complexes?
Q. How do steric and electronic effects influence ligand design with this compound?
- Steric effects : The methyl group at position 4 hinders coordination to metal centers, favoring monodentate binding.
- Electronic effects : Bromine’s electron-withdrawing nature stabilizes low oxidation states in metal complexes.
Design principle : Balance steric bulk and electron density by modifying substituents (e.g., replacing Br with CN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
